molecular formula C16H23N3O3S B500570 2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide CAS No. 902116-77-2

2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide

Cat. No.: B500570
CAS No.: 902116-77-2
M. Wt: 337.4g/mol
InChI Key: MJPNYLIRUQKLFV-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with ethoxy and methyl groups at the 2-, 4-, and 5-positions. The N-linked propyl chain terminates in a 1H-imidazole ring, a structural motif known for its hydrogen-bonding capacity and role in pharmacological activity.

Properties

IUPAC Name

2-ethoxy-N-(3-imidazol-1-ylpropyl)-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-4-22-15-10-13(2)14(3)11-16(15)23(20,21)18-6-5-8-19-9-7-17-12-19/h7,9-12,18H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPNYLIRUQKLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting 4,5-dimethylbenzenesulfonyl chloride with an appropriate amine.

    Linking the Imidazole and Benzenesulfonamide: The final step involves the nucleophilic substitution reaction where the imidazole derivative reacts with the sulfonamide intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The imidazole ring is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes involved in folate synthesis, which is crucial for bacterial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence includes structurally related sulfonamides and heterocyclic compounds (), enabling a comparative analysis based on substituent effects and molecular properties. Below is a detailed comparison:

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound ID & Name Core Structure Key Substituents Potential Functional Implications
Target Compound : 2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide Benzenesulfonamide - 2-ethoxy, 4,5-dimethyl
- N-propylimidazole
Enhanced lipophilicity (methyl/ethoxy); imidazole for H-bonding
951947-54-9 : 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide Benzenesulfonamide - 2-methoxy, 5-trioxo-thiazolidinyl
- N-(4-methoxyphenyl)methyl
Polar trioxo-thiazolidinyl group may improve solubility
1212329-26-4 : 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide Cyclohexanecarboxamide - 4-fluorophenyl sulfonamide
- Morpholine-ethylamino side chain
Fluorine enhances metabolic stability; morpholine for solubility

Key Observations :

Substituent Effects on Lipophilicity :

  • The target compound’s ethoxy and methyl groups increase lipophilicity compared to 951947-54-9, which has a polar trioxo-thiazolidinyl group. This difference may influence membrane permeability and target binding .
  • 1212329-26-4 incorporates a fluorophenyl group, balancing lipophilicity and electronic effects for improved pharmacokinetics.

Heterocyclic Moieties: The imidazole ring in the target compound contrasts with the morpholine (1212329-26-4) and thiazolidinyl (951947-54-9) groups.

Synthetic Accessibility :

  • The propylimidazole chain in the target compound may complicate synthesis compared to simpler substituents in analogs. Computational tools like SHELX and ORTEP-3 () could aid in crystallographic analysis to verify structural integrity during synthesis .

Research Findings and Limitations

  • Enzyme Inhibition: Sulfonamides with imidazole groups often exhibit nanomolar affinity for carbonic anhydrases, whereas morpholine derivatives may target kinases or GPCRs .
  • Solubility : The ethoxy and methyl groups in the target compound may reduce aqueous solubility relative to 951947-54-9, necessitating formulation optimization.

Biological Activity

2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an imidazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H20N2O3S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamides.
  • Case Studies :
    • A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may possess comparable efficacy .
    • In vitro assays showed a synergistic effect when combined with trimethoprim, enhancing its antibacterial potency .

Anticancer Activity

Research into the anticancer properties of sulfonamide derivatives has revealed promising results.

  • Cell Line Studies :
    • In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) indicated that this compound could induce apoptosis and inhibit cell proliferation.
    • The compound's ability to disrupt cellular signaling pathways involved in cancer progression has been highlighted in several reports.
  • Mechanism of Action :
    • The anticancer activity may involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored.

  • Inflammation Models :
    • Animal models of inflammation have shown that this compound can significantly reduce inflammatory markers and symptoms associated with conditions like rheumatoid arthritis.
    • The inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) has been observed, indicating a potential therapeutic role in inflammatory diseases.

Data Summary

Activity Type Tested Organisms/Models Results
AntimicrobialStaphylococcus aureus, Bacillus subtilisSignificant antibacterial activity observed
AnticancerVarious cancer cell linesInduction of apoptosis and inhibition of proliferation
Anti-inflammatoryAnimal modelsReduction in inflammatory markers

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